Ramiprilat-d5
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Overview
Description
Ramiprilat-d5 is a deuterium-labeled derivative of Ramiprilat, which is the active metabolite of the prodrug Ramipril. Ramiprilat is a potent and orally active angiotensin-converting enzyme (ACE) inhibitor, widely used in the treatment of hypertension and heart failure . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramiprilat-d5 involves the incorporation of deuterium atoms into the Ramiprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Ramiprilat in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the deuterium content and overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ramiprilat-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can regenerate the precursor forms .
Scientific Research Applications
Ramiprilat-d5 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Ramiprilat in the body.
Drug Development: Helps in the development of new ACE inhibitors by providing insights into the metabolic stability and bioavailability of the compounds.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Ramiprilat and related compounds.
Biomedical Research: Used in studies related to hypertension, heart failure, and other cardiovascular diseases.
Mechanism of Action
Ramiprilat-d5, like Ramiprilat, inhibits the renin-angiotensin-aldosterone system (RAAS) by binding to and inhibiting ACE. This prevents the conversion of angiotensin I to angiotensin II, leading to reduced blood pressure and decreased workload on the heart . The inhibition of ACE also results in decreased levels of aldosterone and increased levels of bradykinin, contributing to the overall antihypertensive effect .
Comparison with Similar Compounds
Similar Compounds
Benazepril: Another ACE inhibitor with similar pharmacological effects.
Fosinopril: A phosphonate-containing ACE inhibitor.
Quinapril: An ACE inhibitor with a similar mechanism of action.
Uniqueness of Ramiprilat-d5
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in pharmacokinetic studies. This makes it a valuable tool in drug development and analytical chemistry .
Properties
Molecular Formula |
C21H28N2O5 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1/i2D,3D,4D,6D,7D |
InChI Key |
KEDYTOTWMPBSLG-FLNFVANWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O)[2H])[2H] |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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